molecular formula C28H42N4O6 B1673867 Kukoamine B CAS No. 164991-67-7

Kukoamine B

Cat. No. B1673867
M. Wt: 530.7 g/mol
InChI Key: IWRAOCFRRTWUDF-UHFFFAOYSA-N
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Description

Kukoamine B is a type of amide alkaloid that is found in some plants including Lycium chinense, potatoes, and tomatoes . It is a component of Lycii Cortex and has anti-oxidant, anti-acute inflammatory, and anti-diabetic properties . It was first isolated from a traditional Chinese herb L. chinense .


Synthesis Analysis

The total synthesis of Kukoamine B has been achieved with 1,4-diaminobutane dihydrochloride as the starting material . The synthesis process involves 12 steps and can be performed on a kilogram scale . The compound can be constructed through amidation of amine with acyl chloride .


Molecular Structure Analysis

Kukoamine B has a chemical formula of C28H42N4O6 and a molar mass of 530.666 g/mol . It is a catechol and also a dihydrocaffeic acid derivative of polyamines .


Chemical Reactions Analysis

Kukoamine B has been found to interact with trans-2-nonenal, leading to changes in cell viability of human keratinocytes .


Physical And Chemical Properties Analysis

Kukoamine B is a spermine alkaloid . The mean elimination half-life, clearance, and distribution volume of Kukoamine B were found to be 3.40–4.88 h, 9.35–13.49 L/h, and 45.74–101.90 L, respectively .

Scientific Research Applications

Pharmacokinetic Studies

Kukoamine B has been a subject of interest in pharmacokinetic studies. A study developed a rapid, accurate, and robust ultra‐performance liquid chromatography tandem mass spectrometry (UPLC–MS/MS) method to quantify kukoamine B in human plasma. This method was crucial for the clinical pharmacokinetic study of kukoamine B, particularly in its application in treating sepsis (Wang et al., 2017).

Neuroprotective Effects

Kukoamine B has demonstrated potential neuroprotective effects. Research shows that it can protect against hydrogen peroxide-induced apoptosis in SH-SY5Y cells, commonly used in neurodegenerative disease studies. Kukoamine B effectively increased cell viability, enhanced antioxidant enzyme activities, and minimized reactive oxygen species (ROS) formation. This suggests its potential as a therapeutic agent for neurodegenerative disorders caused by oxidative stress (Hu et al., 2015).

Anti-Inflammatory Properties

A novel role of kukoamine B in anti-inflammatory effects was observed in a study involving lipopolysaccharide-induced septic mice. The study found that kukoamine B significantly decreased plasma levels of lipopolysaccharide and protected against liver injury. It also attenuated liver myeloperoxidase activity and reduced the expression of inflammatory markers. This suggests kukoamine B's potential in treating inflammatory conditions (Qin et al., 2015).

Antioxidant and Cytoprotective Effects

Kukoamine B's antioxidant and cytoprotective effects were examined in a study comparing it with kukoamine A. It was found that kukoamine B had a superior cytoprotective effect in bone marrow-derived mesenchymal stemcells (bmMSCs) against Fenton-induced damage. This suggests that kukoamine B could be effective in protecting cells from oxidative stress-related damage and might have therapeutic potential for conditions associated with oxidative stress (Li et al., 2018).

Characterization and Metabolite Profiling

Kukoamine B has been characterized in various studies for its structural and functional properties. One study identified and characterized kukoamine metabolites in plants using LC-MS/MS, providing valuable insights for drug discovery. This research highlighted the structural diversity of kukoamine metabolites, contributing to a better understanding of their biological activities and potential applications (Li et al., 2015).

Exploration of Mechanisms and Inhibition

A study explored the mechanism of kukoamine B's inhibition against CpG DNA, which is relevant for the development of anti-sepsis drugs. Through dual polarization interferometry and isothermal titration calorimetry, the study analyzed the kinetic and thermodynamic parameters of the interaction between kukoamine B and CpG DNA. Molecular docking predicted the binding mode, offering insights into the inhibition mechanism of kukoamine B, which could be crucial for developing new therapeutic agents (Zheng et al., 2016).

Safety And Hazards

Kukoamine B is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Adverse events occurred in 66.67% of volunteers in a study, with hypertriglyceridemia and sinus bradycardia being the most common adverse events .

properties

IUPAC Name

N-[3-[4-[3-aminopropyl-[3-(3,4-dihydroxyphenyl)propanoyl]amino]butylamino]propyl]-3-(3,4-dihydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N4O6/c29-13-3-18-32(28(38)12-8-22-6-10-24(34)26(36)20-22)17-2-1-14-30-15-4-16-31-27(37)11-7-21-5-9-23(33)25(35)19-21/h5-6,9-10,19-20,30,33-36H,1-4,7-8,11-18,29H2,(H,31,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRAOCFRRTWUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCCCNCCCCN(CCCN)C(=O)CCC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kukoamine B

CAS RN

164991-67-7
Record name Kukoamine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164991677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KUKOAMINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZE94LC57W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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